6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(3-methylanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-25-16-9-7-14(8-10-16)12-17-18(24)21-19(23-22-17)20-15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREOLLGBTPSSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with an appropriate amine, such as m-toluidine, under controlled conditions. The resulting intermediate is then reacted with 4-ethoxybenzyl chloride to introduce the ethoxybenzyl group. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxybenzyl or tolylamino groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and nucleophilic bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring and the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific biological targets makes it a promising lead compound for drug discovery.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The triazinone core (1,2,4-triazin-5(4H)-one) is common among analogs, but substituents at positions 3 and 6 dictate functionality:
- Position 6: Target Compound: 4-Ethoxybenzyl group (lipophilic, aromatic ether). Metribuzin (): tert-Butyl group (hydrophobic, branched alkyl).
- Position 3: Target Compound: m-Tolylamino (aromatic amine with methyl group). Metribuzin: Methylthio (sulfur-containing, moderate polarity). Compound 19 (): Acylhydrazone-modified benzylideneamino (polar, hydrogen-bonding capability).
Physicochemical Properties
*Calculated using ChemDraw.
Key Observations :
- The ethoxybenzyl group in the target compound likely increases lipophilicity compared to Metribuzin’s tert-butyl, reducing water solubility but enhancing membrane permeability.
Herbicidal Activity
- Metribuzin (): A pre- and post-emergent herbicide with high water solubility (1.22 mg/L) and soil persistence. Its ethylthio analog shows altered persistence due to sulfur substitution .
- Acylhydrazone Derivatives (): Modifying the amino group (e.g., compound 19) modulates herbicidal efficacy, with UV absorption at 313–380 nm correlating with bioactivity.
Inference for Target Compound : The ethoxybenzyl group may reduce soil mobility compared to Metribuzin, while the aromatic amine could mimic acylhydrazones’ herbicidal activity.
Anticancer and Kinase Inhibition
- Compound 12 (): Exhibits cytotoxicity against cancer cell lines via thienylvinyl and hydroxypropylthio groups.
- Triazinones in : Inhibit Polo-like kinase 1 (IC₅₀ = 13.1 μM) through non-ATP-competitive binding.
Inference for Target Compound: The m-tolylamino group’s planar structure may facilitate kinase interactions, while the ethoxybenzyl moiety could enhance blood-brain barrier penetration for CNS targets.
Toxicity Profile
- Triazinones vs. Oxazolones (): Triazinones are more toxic to Daphnia magna due to electrophilic substituents. Fluorinated triazinones show the highest toxicity.
- Metribuzin (): Low mammalian toxicity but persistent in the environment.
Inference for Target Compound: Reduced electronegativity compared to halogenated triazinones may lower ecotoxicity, but in vitro assays are needed.
Biological Activity
The compound 6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one belongs to the class of 1,2,4-triazine derivatives, which are known for their diverse biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazine Core : The initial step involves the reaction of appropriate hydrazines with carbonyl compounds to form the triazine ring.
- Substitution Reactions : The introduction of the ethoxybenzyl and m-tolylamino groups is achieved through nucleophilic substitution reactions on the triazine core.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
- Anticancer Activity : This compound has shown significant cytotoxic effects against several cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, indicating potent anticancer properties .
- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity, particularly against HIV. The mechanism appears to involve inhibition of viral replication .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and viral replication. For example, it has been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .
Case Studies
Several case studies have documented the effects of this compound:
- MCF-7 Cell Line Study : In a study evaluating its cytotoxicity against MCF-7 cells, the compound demonstrated an IC50 value of approximately 14 µM. This suggests a strong potential for development as an anticancer agent .
- HIV Replication Inhibition : Another study assessed its effects on HIV replication in vitro and found a significant reduction in viral load at concentrations as low as 10 µM .
Comparative Analysis
A comparative analysis with other triazine derivatives reveals that while many share similar biological activities, this compound stands out due to its unique substituents which enhance its potency and selectivity.
| Compound Name | IC50 (MCF-7) | IC50 (HL-60) | Antiviral Activity |
|---|---|---|---|
| Compound A | 12 µM | 15 µM | Moderate |
| Compound B | 10 µM | 20 µM | Low |
| This compound | 14 µM | 13 µM | Significant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
